molecular formula C5H10ClNS B2509986 2-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 2155855-18-6

2-Thia-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2509986
CAS No.: 2155855-18-6
M. Wt: 151.65
InChI Key: LEVKHSRDBCIAFX-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[33]heptane hydrochloride is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within a three-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-6-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-bis(bromomethyl)-1,3-propanediol with thiourea, followed by cyclization and subsequent treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Thia-6-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thia-6-azaspiro[3.3]heptane hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The sulfur and nitrogen atoms play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane hydrochloride
  • 2-Thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride

Comparison: 2-Thia-6-azaspiro[3.3]heptane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. Compared to 2-Oxa-6-azaspiro[3.3]heptane hydrochloride, the sulfur atom in this compound provides additional sites for oxidation and coordination chemistry. The dione derivative, on the other hand, has different electronic properties due to the presence of two carbonyl groups, which can influence its reactivity and interactions with biological targets .

Biological Activity

2-Thia-6-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by its unique structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular formula for this compound is C5H9NSHClC_5H_9NS\cdot HCl. Its structure allows for distinct interactions with biological targets, which can modulate various biochemical pathways.

Property Details
Molecular FormulaC5H9NSHClC_5H_9NS\cdot HCl
Molecular Weight155.65 g/mol
SolubilitySoluble in water and organic solvents

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially impacting metabolic pathways. Its spirocyclic structure facilitates unique binding interactions that can modulate enzyme activity.
  • Receptor Interaction : It interacts with receptors, which can lead to changes in cellular signaling pathways and physiological responses.

The sulfur and nitrogen atoms in its structure are crucial for forming hydrogen bonds and coordinating with metal ions, enhancing its binding affinity to target molecules.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. Further investigations are necessary to confirm these effects and elucidate the mechanisms involved.
  • Pharmacological Applications : The compound serves as a scaffold for developing new drugs, particularly those targeting tuberculosis (e.g., TBI-223) and other infectious diseases. Its derivatives have shown promise in enhancing pharmacokinetic properties compared to traditional compounds .

Case Studies

Several studies highlight the potential applications of this compound:

  • Study on Tuberculosis Treatment : A recent study focused on synthesizing derivatives for tuberculosis treatment, demonstrating the compound's utility as a precursor in drug development. The synthesis route was optimized for efficiency, yielding high-purity products suitable for further biological testing .
  • Enzyme Targeting : Research has identified specific enzymes that are inhibited by the compound, suggesting potential therapeutic roles in treating diseases linked to these enzymes. For instance, studies on MAO-B inhibition have shown promising results, indicating that modifications to the core structure can enhance selectivity and potency against this target .

Properties

IUPAC Name

2-thia-6-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVKHSRDBCIAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CSC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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